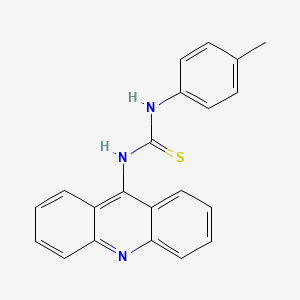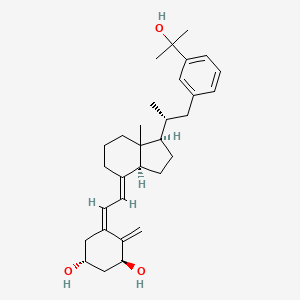
22-(3-(Dimethylhydroxymethyl)phenyl)-23,24,25,26,27-pentanor-1-hydroxyvitamin D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
22-(3-(Dimethylhydroxymethyl)phenyl)-23,24,25,26,27-pentanor-1-hydroxyvitamin D3: is a synthetic analog of vitamin D3. This compound is designed to mimic the biological activity of natural vitamin D3 while potentially offering improved stability, bioavailability, or targeted effects. It is of interest in various fields, including medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 22-(3-(Dimethylhydroxymethyl)phenyl)-23,24,25,26,27-pentanor-1-hydroxyvitamin D3 involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the core structure: This involves the construction of the vitamin D3 backbone through a series of organic reactions, such as Wittig reactions, Grignard reactions, and cyclization processes.
Introduction of the phenyl group: The phenyl group with the dimethylhydroxymethyl substituent is introduced through electrophilic aromatic substitution or cross-coupling reactions like Suzuki-Miyaura coupling.
Hydroxylation: The hydroxyl group at the 1-position is introduced through selective oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or Swern oxidation.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of flow chemistry techniques, scalable reaction conditions, and efficient purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a deoxy derivative.
Common Reagents and Conditions:
Oxidation: PCC, Swern oxidation reagents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Deoxy derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a model system to study the reactivity and stability of vitamin D3 analogs. It helps in understanding the structure-activity relationships and optimizing the properties of vitamin D3 derivatives.
Biology: : In biological research, this compound is used to investigate the role of vitamin D3 in cellular processes, including calcium homeostasis, immune response, and cell differentiation.
Medicine: : The compound has potential therapeutic applications in treating conditions related to vitamin D3 deficiency, such as osteoporosis, rickets, and certain autoimmune diseases. It is also explored for its anticancer properties.
Industry: : In the industrial sector, the compound can be used in the formulation of supplements, pharmaceuticals, and fortified foods.
Mechanism of Action
The mechanism of action of 22-(3-(Dimethylhydroxymethyl)phenyl)-23,24,25,26,27-pentanor-1-hydroxyvitamin D3 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound forms a complex that translocates to the nucleus and regulates the expression of target genes involved in calcium and phosphate metabolism, immune response, and cell proliferation . The molecular pathways include modulation of gene transcription and interaction with co-regulatory proteins.
Comparison with Similar Compounds
Calcitriol: The active form of vitamin D3, which also binds to VDR and regulates gene expression.
Alfacalcidol: A synthetic analog of vitamin D3 used in the treatment of osteoporosis and other bone disorders.
Paricalcitol: Another vitamin D3 analog used to treat secondary hyperparathyroidism in patients with chronic kidney disease.
Uniqueness: 22-(3-(Dimethylhydroxymethyl)phenyl)-23,24,25,26,27-pentanor-1-hydroxyvitamin D3 is unique due to its specific structural modifications, which may offer improved stability, bioavailability, or targeted effects compared to other vitamin D3 analogs. Its distinct phenyl group with a dimethylhydroxymethyl substituent provides unique chemical properties and potential therapeutic advantages.
Properties
CAS No. |
133910-11-9 |
|---|---|
Molecular Formula |
C31H44O3 |
Molecular Weight |
464.7 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS)-1-[(2R)-1-[3-(2-hydroxypropan-2-yl)phenyl]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C31H44O3/c1-20(16-22-8-6-10-25(17-22)30(3,4)34)27-13-14-28-23(9-7-15-31(27,28)5)11-12-24-18-26(32)19-29(33)21(24)2/h6,8,10-12,17,20,26-29,32-34H,2,7,9,13-16,18-19H2,1,3-5H3/b23-11+,24-12-/t20-,26-,27-,28+,29+,31?/m1/s1 |
InChI Key |
PGFVHPGYHAXPEU-MPJNZNLZSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=CC=C1)C(C)(C)O)[C@H]2CC[C@@H]\3C2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(C)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


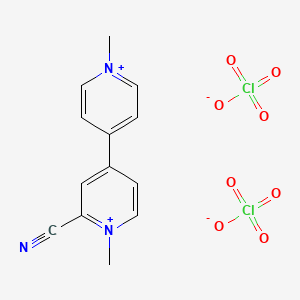
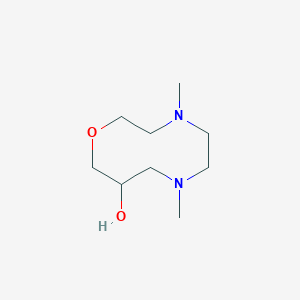

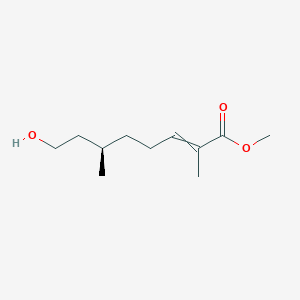
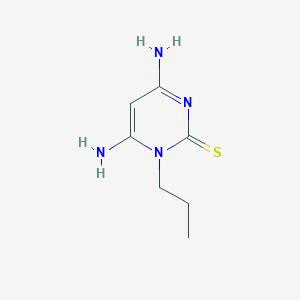
![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)
![N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea](/img/structure/B14283221.png)
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
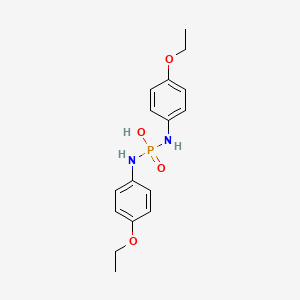
![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)
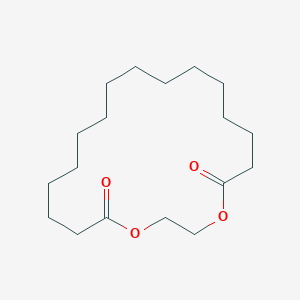
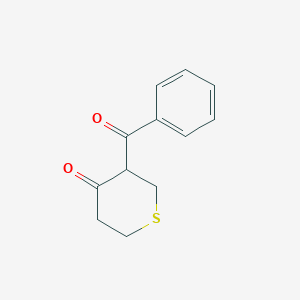
![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)
